5H-pyrrolo[2,3-d]pyrimidine is classified as a tricyclic compound and is part of a broader family of pyrimidine derivatives. Its structure incorporates both nitrogen atoms from the pyrrole and pyrimidine rings, contributing to its unique chemical properties and biological activities. The compound is often studied for its role in targeting specific enzymes and pathways in cellular processes.
The synthesis of 5H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods, with notable approaches including:
These synthetic strategies highlight the versatility and accessibility of 5H-pyrrolo[2,3-d]pyrimidine derivatives for further functionalization and study.
The molecular structure of 5H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic system consisting of a five-membered pyrrole ring and a six-membered pyrimidine ring. Key structural characteristics include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
5H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions underscore the compound's versatility as a scaffold for drug development.
The mechanism of action for compounds derived from 5H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of specific kinases that play critical roles in cellular signaling pathways related to cancer progression. For instance:
The detailed understanding of these mechanisms is crucial for optimizing the pharmacological properties of new derivatives.
The physical and chemical properties of 5H-pyrrolo[2,3-d]pyrimidine include:
These properties influence its application in pharmaceutical formulations and biological assays.
5H-pyrrolo[2,3-d]pyrimidine has several scientific applications:
Pyrrolo[2,3-d]pyrimidine represents a fused heterobicyclic system comprising a pyrrole ring fused with a pyrimidine at the [2,3-d] bond, creating a planar, electron-deficient aromatic scaffold. Its systematic IUPAC nomenclature designates the bridgehead atoms and ring fusion positions precisely, with the hydrogen-tautomeric forms specified by prefixes (e.g., 5H-, 7H-). The carbon numbering follows pyrimidine conventions: N1-C2-N3-C4-C5-C6-N7-C7a-C4a, where positions C4, C5, and C6 are pivotal for functionalization [1] [2].
Table 1: Structural Isomers and Tautomeric Forms of Pyrrolopyrimidine
Isomer Notation | Bridgehead Atoms | Common Tautomers | CAS Example |
---|---|---|---|
Pyrrolo[2,3-d] | N1-C7a, C4a-C4 | 5H-, 7H- | 175791-49-8 (5-Bromo) |
Pyrrolo[3,2-d] | C7a-N1, C4-C4a | 5H-, 6H- | CID 577022 |
Chlorinated or brominated derivatives (e.g., 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, CAS 175791-49-8) exemplify systematic naming: substituent position precedes the core, with the hydrogen location noted before the ring name [4] [6]. The scaffold’s C6 position is highly electrophilic, enabling nucleophilic substitutions crucial for drug design, while N7 alkylation diversifies pharmacokinetic properties .
The pyrrolo[2,3-d]pyrimidine scaffold emerged as a purine bioisostere during mid-20th-century nucleoside research. Early syntheses focused on mimicking adenosine/guanosine motifs to modulate nucleic acid metabolism. A breakthrough came with the discovery that halogenation (e.g., 5-bromo derivatives) enhanced electrophilicity for cross-coupling reactions, facilitating access to complex analogues [4] [7].
The 1990s–2000s marked a therapeutic renaissance, as pyrrolo[2,3-d]pyrimidines were identified as kinase inhibitor cores. Seminal work demonstrated that 4-anilino derivatives potently inhibited epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), spurring oncology-focused derivatization [3]. Modern green syntheses leverage multicomponent reactions (MCRs), such as TBAB-catalyzed condensations of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acids, achieving 73–95% yields under mild conditions [8].
Table 2: Milestones in Pyrrolo[2,3-d]Pyrimidine Chemistry
Era | Key Development | Impact |
---|---|---|
1950s–1960s | First syntheses as purine analogues | Established nucleic acid antimetabolites |
1980s–1990s | Halogenation strategies (e.g., 5-Bromo derivatives) | Enabled Pd-catalyzed functionalizations |
2000s–Present | Kinase inhibitor applications (e.g., compound 5k) | Multi-targeted anticancer agents (IC₅₀: 40–204 nM) |
Recent innovations include ultrasound-assisted CuAAC for symmetric bis-pyrrolo[2,3-d]pyrimidines and radical SAM enzymes for natural product biosynthesis (e.g., toyocamycin) [7] .
Pyrrolo[2,3-d]pyrimidines are 7-deazapurines, differing structurally by replacing N7 with C–H. This modification reduces basicity (pKₐ shift: Δ ~2 units) and alters hydrogen-bonding capacity, enabling selective kinase inhibition where purines exhibit off-target binding [6] . Electronic distribution analysis reveals diminished electron density at C8 versus purines, diminishing unwanted metabolic oxidation while retaining π-stacking efficacy [7].
Versus indoles, pyrrolo[2,3-d]pyrimidines display higher electrophilicity at pyrimidine carbons (C2/C4/C6) due to the electron-withdrawing imidazole moiety. This facilitates nucleophilic displacements impossible with indoles. However, indoles excel as proton donors in receptor binding, whereas pyrrolo[2,3-d]pyrimidines act as hydrogen-bond acceptors via pyrimidine nitrogens [6].
Table 3: Heterocycle Property Comparison
Property | Pyrrolo[2,3-d]Pyrimidine | Purine | Indole |
---|---|---|---|
Ring Fusion | Pyrrole[2,3-d]pyrimidine | Imidazo[4,5-d]pyrimidine | Benzopyrrole |
N-Atom Count | 3 | 4 | 1 |
Electrophilic Sites | C4, C6 | C2, C6, C8 | C3 |
Key Biochemical Role | Kinase inhibition | Nucleotide cofactors | Serotonin mimicry |
Biologically, pyrrolo[2,3-d]pyrimidines outperform indoles in kinase affinity (e.g., nanomolar IC₅₀ against EGFR vs. micromolar for indoles) due to complementary interactions with the hinge region. Their planar rigidity contrasts with purine flexibility, enabling deep hydrophobic pocket penetration in enzymes like CDK2 or VEGFR2 [3] . Synthetic versatility is superior: while purines require protecting groups for regioselective alkylation, pyrrolo[2,3-d]pyrimidines undergo direct N7/C6 functionalization without protection [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1